
3-(2-Hydroxy-4-methylphenyl)pentanedioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Hydroxy-4-methylphenyl)pentanedioic acid is an organic compound with a complex structure that includes a hydroxy group, a methyl group, and a pentanedioic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Hydroxy-4-methylphenyl)pentanedioic acid typically involves multi-step organic reactions. One common method includes the alkylation of a hydroxy-methylphenyl derivative followed by oxidation and esterification processes. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems ensures consistent quality and efficiency. Industrial methods often focus on cost-effectiveness and scalability while maintaining environmental and safety standards.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Hydroxy-4-methylphenyl)pentanedioic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid groups can be reduced to alcohols.
Substitution: The methyl group can be substituted with other functional groups through electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nitrating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of various substituted aromatic compounds.
Aplicaciones Científicas De Investigación
3-(2-Hydroxy-4-methylphenyl)pentanedioic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-(2-Hydroxy-4-methylphenyl)pentanedioic acid involves its interaction with specific molecular targets. The hydroxy and carboxylic acid groups can form hydrogen bonds and ionic interactions with enzymes and receptors, influencing biochemical pathways. These interactions can modulate enzyme activity, receptor binding, and signal transduction processes.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(2-Hydroxyphenyl)pentanedioic acid
- 3-(4-Methylphenyl)pentanedioic acid
- 3-(2-Hydroxy-4-chlorophenyl)pentanedioic acid
Uniqueness
3-(2-Hydroxy-4-methylphenyl)pentanedioic acid is unique due to the presence of both a hydroxy group and a methyl group on the aromatic ring, which can significantly influence its chemical reactivity and biological activity. This combination of functional groups provides distinct properties compared to similar compounds, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
13443-37-3 |
|---|---|
Fórmula molecular |
C12H14O5 |
Peso molecular |
238.24 g/mol |
Nombre IUPAC |
3-(2-hydroxy-4-methylphenyl)pentanedioic acid |
InChI |
InChI=1S/C12H14O5/c1-7-2-3-9(10(13)4-7)8(5-11(14)15)6-12(16)17/h2-4,8,13H,5-6H2,1H3,(H,14,15)(H,16,17) |
Clave InChI |
WFHLAZJNFKHPCV-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)C(CC(=O)O)CC(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


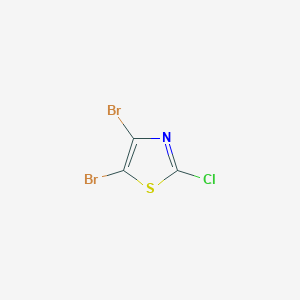

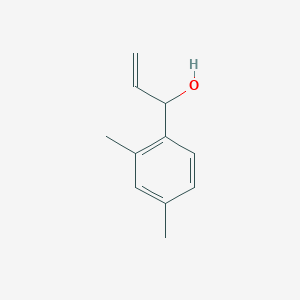
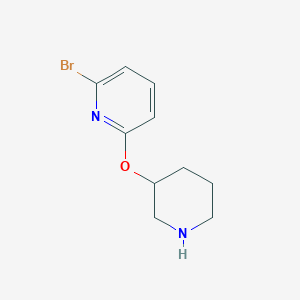
![1-[5-Fluoro-2-(morpholin-4-yl)phenyl]ethan-1-aminedihydrochloride](/img/structure/B15320967.png)
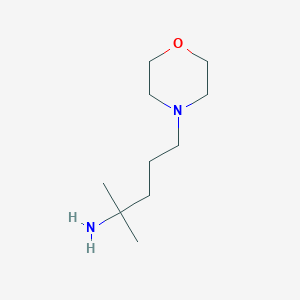
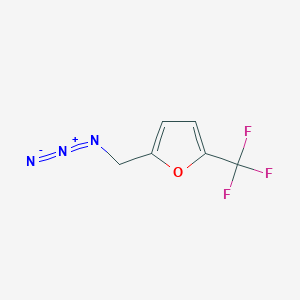
![5-fluoro-N-[(furan-2-yl)methyl]-N-(propan-2-yl)-1H-indole-2-carboxamide](/img/structure/B15320980.png)
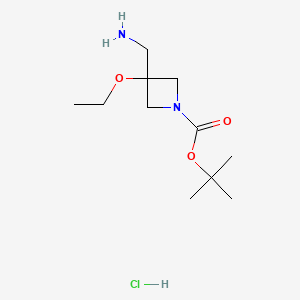

![Imidazo[1,2-a]pyridine-2-carboximidamide](/img/structure/B15320988.png)
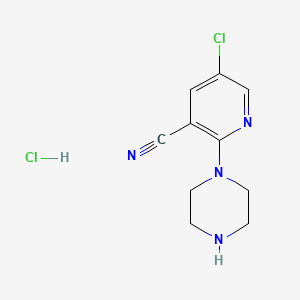
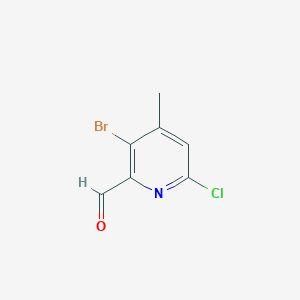
![rac-1-[(3aR,6aR)-3aH,4H,6H,6aH-furo[3,4-d][1,2]oxazol-3-yl]ethan-1-aminehydrochloride,cis](/img/structure/B15321009.png)
